7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine
Overview
Description
7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with a chlorine atom at the 7th position and a methylsulfanyl group at the 2nd position.
Preparation Methods
The synthesis of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine typically involves the reaction of 2-(methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one with a chlorinating agent. One common method includes the use of phosphorus oxychloride (POCl3) as the chlorinating agent under reflux conditions . The reaction proceeds as follows:
- Dissolve 2-(methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one in a suitable solvent such as dichloromethane.
- Add phosphorus oxychloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Cool the reaction mixture and pour it into ice-cold water.
- Extract the product with an organic solvent, such as ethyl acetate.
- Purify the product by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the thiazole ring, using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
- Nucleophiles (amines, thiols) for substitution reactions.
- Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid) for oxidation reactions.
- Reducing agents (lithium aluminum hydride) for reduction reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound has been investigated for its potential as a topoisomerase I inhibitor, which is a target for anticancer drugs. It has shown promising cytotoxicity against certain cancer cell lines.
Biological Research: The compound has been studied for its potential as an inhibitor of various enzymes, including phosphatidylinositol 3-kinase and ubiquitin-specific protease 7.
Industrial Applications: It can be used as an intermediate in the synthesis of other bioactive molecules, such as SecA inhibitors and epidermal growth factor receptor kinase inhibitors.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For example, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and ultimately leading to DNA damage and cell death . The compound’s ability to inhibit other enzymes, such as phosphatidylinositol 3-kinase, involves binding to the enzyme’s active site and blocking its activity .
Comparison with Similar Compounds
7-Chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine can be compared with other thiazolo[4,5-d]pyrimidine derivatives, such as:
2-Amino-5-arylthiazolo[4,5-d]pyrimidin-7(6H)-one: This compound has been studied for its anticancer properties and enzyme inhibition activities.
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds have been investigated for their potential as phosphatidylinositol 3-kinase inhibitors and ubiquitin-specific protease 7 inhibitors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other derivatives.
Properties
IUPAC Name |
7-chloro-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S2/c1-11-6-10-5-3(12-6)4(7)8-2-9-5/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLDSUKDTJSCCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119011-56-2 | |
Record name | 7-chloro-2-(methylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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